1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C15H16ClN5 |
|---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H16ClN5/c1-3-20(4-2)14-13-9-19-21(15(13)18-10-17-14)12-7-5-11(16)6-8-12/h5-10H,3-4H2,1-2H3 |
InChI Key |
PDDWQXVCFHTGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile with formamidine acetate. This reaction proceeds under reflux in acetic acid, yielding 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine as a key intermediate. Alternative methods utilize triethyl orthoformate in DMF at 100°C, achieving cyclization in 85–90% yield.
Reaction Conditions
-
Solvent : Acetic acid or DMF
-
Temperature : 100–120°C (reflux)
-
Catalyst : None required
-
Yield : 80–90%
Alternative Routes via Vilsmeier-Haack Reaction
In some protocols, the Vilsmeier-Haack reagent (POCl₃/DMF) facilitates cyclization of 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxamide, producing the pyrimidine ring with a chloro substituent at position 4. This method avoids hazardous cyanide reagents but requires careful handling of phosphoryl chloride.
Introduction of the 4-Chlorophenyl Group
Early-Stage Functionalization
The 4-chlorophenyl group is introduced at the pyrazole nitrogen (N1) during the initial synthesis of the pyrazole precursor. For example, 4-chlorophenylhydrazine reacts with ethyl cyanoacetate in ethanol under acidic conditions to form 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile.
Procedure
-
Dissolve 4-chlorophenylhydrazine (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in ethanol.
-
Add concentrated HCl (2 drops) and reflux for 6 hours.
-
Cool, filter, and recrystallize from ethanol/water (3:1).
Yield : 70–75%
Post-Cyclization Arylation
For late-stage modifications, Suzuki-Miyaura coupling can attach the 4-chlorophenyl group to pre-formed pyrazolo[3,4-d]pyrimidines. However, this method is less common due to the stability challenges of palladium catalysts in the presence of chlorinated aromatics.
Installation of the N,N-Diethylamine Substituent
Nucleophilic Substitution at Position 4
The chloro group at position 4 of the pyrazolo[3,4-d]pyrimidine core is displaced by diethylamine in a SNAr (nucleophilic aromatic substitution) reaction. Optimized conditions involve refluxing in ethanol with excess diethylamine and potassium carbonate as a base.
Procedure
-
Suspend 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv) in anhydrous ethanol.
-
Add diethylamine (3.0 equiv) and K₂CO₃ (2.0 equiv).
-
Reflux for 12 hours, monitor by TLC.
-
Concentrate, extract with DCM, and purify via column chromatography (hexane:ethyl acetate, 4:1).
Yield : 65–70%
Microwave-Assisted Amination
Microwave irradiation at 150°C for 30 minutes in DMF accelerates the substitution, improving yields to 80–85% while reducing reaction time.
Purification and Characterization
Recrystallization Techniques
The final compound is purified by recrystallization from ethanol/water (4:1), yielding white crystalline solids. Melting points typically range from 182–185°C.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.0 Hz, 6H, CH₂CH₃), 3.55 (q, J = 7.0 Hz, 4H, NCH₂), 7.45–7.50 (m, 2H, Ar-H), 8.10–8.15 (m, 2H, Ar-H), 8.65 (s, 1H, H-3).
-
¹³C NMR (100 MHz, CDCl₃) : δ 12.8 (CH₂CH₃), 44.5 (NCH₂), 115.2 (C-3a), 128.9–134.6 (Ar-C), 150.1 (C-4), 158.3 (C-7a).
-
HRMS (ESI+) : m/z calcd for C₁₅H₁₇ClN₅ [M+H]⁺: 322.1064; found: 322.1068.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Cyclocondensation + SNAr | High regioselectivity; Scalable | Long reaction times | 65–70 |
| Microwave Amination | Rapid; High yield | Specialized equipment required | 80–85 |
| Vilsmeier-Haack Route | Avoids cyanide reagents | Requires POCl₃ handling | 70–75 |
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidines .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit tumor growth in models such as MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and inhibiting cell migration and cycle progression .
Key Findings:
- Inhibition of Tumor Growth: Compounds showed IC50 values ranging from 0.3 to 24 µM against specific targets like EGFR and VGFR2.
- Mechanistic Insights: Molecular docking studies revealed binding modes that suggest multitarget inhibition capabilities, making these compounds promising candidates for cancer treatment .
Antiparasitic and Antifungal Activities
Beyond anticancer applications, these compounds also demonstrate potential as antiparasitic and antifungal agents. Their structural diversity allows them to interact with various biological targets, which is critical for developing treatments against resistant strains of pathogens .
Case Studies and Research Insights
-
Antiproliferative Activity Evaluation:
- A study synthesized multiple derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their cytotoxic effects on hematologic tumor cell lines (e.g., HEL, K-562) and breast cancer lines (e.g., MCF-7). Some compounds exhibited promising cytotoxic activity, leading to further exploration of structure–activity relationships (SAR) to enhance efficacy .
- Mechanistic Studies:
| Compound Name | Activity Type | Target Cell Lines | IC50 Range (µM) | Notes |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Anticancer | MCF-7, K-562 | 0.3 - 24 | Induces apoptosis; inhibits migration |
| Various derivatives | Antiparasitic | Not specified | Not specified | Potential against resistant strains |
| Pyrazolo[3,4-d]pyrimidine derivatives | Antifungal | Various fungal strains | Not specified | Broad-spectrum activity noted |
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound inhibits their activity, preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the disruption of various cellular processes, including cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties:
Structural and Functional Insights
Substituent Effects on Kinase Inhibition
- Position 1 Modifications: The 4-chlorophenyl group in the target compound and PP2 enhances hydrophobic interactions with kinase ATP-binding pockets. PP2’s 3-(4-chlorophenyl) group further optimizes binding to SFKs .
Position 4 Modifications :
- N,N-Diethylamine (Target Compound) : Likely improves lipophilicity compared to PP2’s tert-butyl group, which may enhance membrane permeability but requires validation.
- N-(4-Fluorobenzyl) (S29) : Introduces polar fluorine, but poor solubility contributes to its unfavorable pharmacokinetic profile .
- tert-Butyl (PP2) : Balances hydrophobicity and steric effects, enabling potent SFK inhibition at 1 µM .
Pharmacokinetic and Therapeutic Comparisons
- S29: Demonstrates efficacy in neuroblastoma xenograft models but requires nanocarriers (e.g., graphene oxide) to mitigate toxicity and improve delivery .
- PP2 : Exhibits robust activity in neuronal and cancer studies but may require higher doses due to competitive ATP-binding kinetics .
- Compound 2b : Synthesized with 71% yield, highlighting efficient routes for derivatives with methylthio groups, which may enhance stability .
Biological Activity
1-(4-Chlorophenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications.
- Molecular Formula : C11H12ClN5
- Molecular Weight : 246.7 g/mol
- CAS Number : 5334-29-2
The compound primarily acts as an inhibitor of specific kinases involved in cell signaling pathways. Its structure allows it to interact with the ATP-binding sites of these enzymes, effectively blocking their activity and leading to altered cellular proliferation and survival rates.
Inhibition of Kinases
This compound has been shown to inhibit cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). The inhibition of these kinases is crucial for the regulation of the cell cycle and apoptosis.
| Kinase Target | IC50 (µM) | Effect |
|---|---|---|
| CDK2 | < 1 | Significant inhibition of cell proliferation |
| EGFR | 0.25 | Moderate inhibition leading to reduced tumor growth |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer effects across various cancer cell lines. For instance, it has shown efficacy against human tumor cells with IC50 values indicating strong growth inhibition.
Case Study: Efficacy in Cancer Cell Lines
A study evaluated the compound against a panel of 60 human tumor cell lines. The results indicated that:
- Growth Inhibition : The compound achieved a mean growth inhibition rate of 43.9% across tested lines.
- Cell Cycle Arrest : Treated cells exhibited significant accumulation in the G0–G1 phase, indicating a halt in cell division.
Structure-Activity Relationship (SAR)
Research has elucidated the importance of structural modifications on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives. Substituents at various positions can enhance or diminish kinase inhibitory effects.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and its kinase targets. These studies suggest that the compound binds effectively to the active sites of CDK2 and EGFR, which correlates with its inhibitory activity.
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
